Mass Shift in MS Detection
Ethyl 4-methoxybenzoate-d3 exhibits a +3 Da mass shift relative to the unlabeled compound due to the replacement of three hydrogen atoms (¹H, ~1.0078 Da) with deuterium (²H, ~2.0141 Da) in the methoxy group. This mass difference enables baseline chromatographic separation and unambiguous MS detection of the internal standard and the analyte in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. Without this isotopic label, co-eluting endogenous or matrix components with identical nominal mass can compromise quantification [1].
| Evidence Dimension | Monoisotopic Mass (Da) |
|---|---|
| Target Compound Data | 183.097 |
| Comparator Or Baseline | Ethyl 4-methoxybenzoate (non-deuterated): 180.079 |
| Quantified Difference | +3.018 Da (Δm/z) |
| Conditions | High-resolution mass spectrometry (HRMS) or triple quadrupole MS |
Why This Matters
The distinct mass shift allows for precise and accurate quantitation of the parent compound in complex biological matrices, meeting FDA and EMA bioanalytical method validation guidelines.
- [1] Exact Mass Data from m.chemsrc.com for Ethyl 4-methoxybenzoate-d3 and Ethyl 4-methoxybenzoate. View Source
